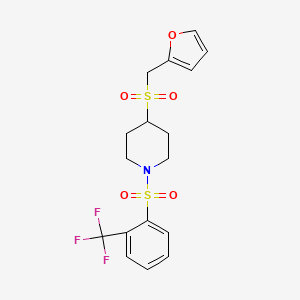

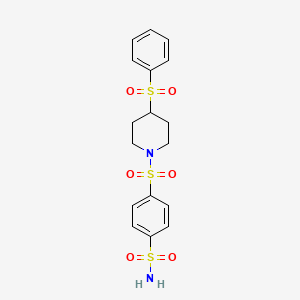

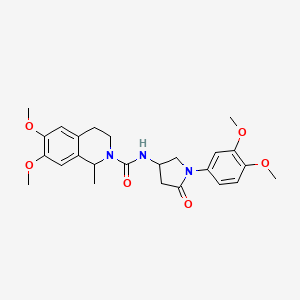

Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate, also known as DMXAA, is a synthetic compound that has shown potential as an anti-cancer agent. It was originally developed as a vascular disrupting agent, but further research has revealed its ability to stimulate the immune system and inhibit tumor growth. In

Scientific Research Applications

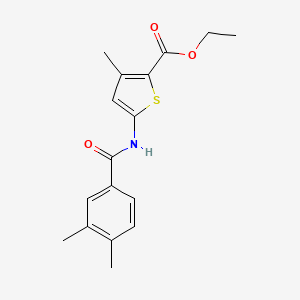

Novel Heterocyclic Disperse Dyes with Thiophene Moiety Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its analogs have been synthesized for application as disperse dyes on polyester fibers. These compounds exhibit a range of vibrant colors with excellent fastness properties, though they display poor photostability. This research showcases the potential of ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate derivatives in textile dyeing, highlighting their significant role in developing new dye compounds with desirable characteristics for industrial applications (Iyun et al., 2015).

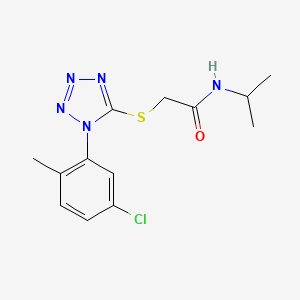

Synthesis and Molecular Structure Analysis The synthesis of ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0^2,6]deca-4,9-diene-8-carboxylate reveals complex structural features, including partial disorder and a unique packing energy study. This work demonstrates the intricate molecular architecture that can be achieved with derivatives of ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate, contributing to the understanding of molecular structures and their implications in material science and drug design (Gelli et al., 1994).

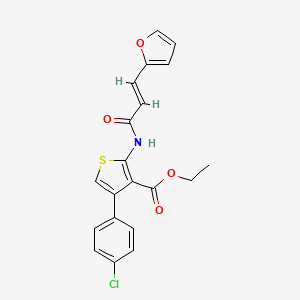

Anticancer Agents Development Research into the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate analogs highlights their potential as anticancer agents. These compounds exhibit selective toxicity towards drug-resistant cancer cells, offering a promising direction for overcoming challenges in cancer treatment. This underscores the importance of ethyl 5-(3,4-dimethylbenzamido)-3-methylthiophene-2-carboxylate derivatives in medicinal chemistry for the development of novel therapies against resistant cancer types (Das et al., 2009).

properties

IUPAC Name |

ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-5-21-17(20)15-12(4)9-14(22-15)18-16(19)13-7-6-10(2)11(3)8-13/h6-9H,5H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKNFHWBSXYNKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=C(C=C2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Pyridin-2-ylmethyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2945210.png)

![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2945223.png)

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2945229.png)